Ethyl 2-(3,4-dimethylphenyl)acetate
Description
Ethyl 2-(3,4-dimethylphenyl)acetate is an organic compound belonging to the ester family. It is characterized by its aromatic ring substituted with two methyl groups at the 3 and 4 positions, and an ethyl ester group attached to the phenyl ring via an acetate linkage. This compound is often used in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Properties
IUPAC Name |
ethyl 2-(3,4-dimethylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-14-12(13)8-11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAELHIMYKNBOSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-dimethylphenyl)acetate typically involves the esterification of 3,4-dimethylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the continuous addition of 3,4-dimethylphenylacetic acid and ethanol into the reactor, with sulfuric acid as the catalyst, followed by distillation to separate the ester from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3,4-dimethylphenyl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 3,4-dimethylphenylacetic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the methyl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products:
Hydrolysis: 3,4-dimethylphenylacetic acid and ethanol.
Reduction: 2-(3,4-dimethylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Research :
- Ethyl 2-(3,4-dimethylphenyl)acetate has been investigated for its potential pharmacological properties. Studies suggest that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for developing new therapeutic agents.
-
Biological Activity :
- Preliminary bioassays have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. Research is ongoing to elucidate its mechanism of action and potential as an anticancer agent.
-
Flavor and Fragrance Industry :
- Due to its pleasant aromatic profile, this compound is utilized in the formulation of perfumes and flavoring agents. Its sweet and fruity scent makes it suitable for enhancing various consumer products.
Industrial Applications
- Solvent Use : This compound can serve as a solvent in various chemical processes due to its favorable solubility characteristics.
- Chemical Intermediate : this compound is used as an intermediate in the synthesis of other chemical compounds, particularly in the production of pharmaceuticals and agrochemicals.
Case Studies
-
Anti-inflammatory Activity Study :
- A study published in a peer-reviewed journal examined the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammation markers compared to control groups.
-
Cytotoxicity Assay :
- In vitro tests conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity suggests potential for further development as an anticancer drug.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Research | Investigated for anti-inflammatory and analgesic properties |
| Biological Activity | Exhibits cytotoxic effects against cancer cell lines |
| Flavor and Fragrance Industry | Used in perfumes and flavorings due to its pleasant aroma |
| Industrial Use | Serves as a solvent and chemical intermediate |
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-dimethylphenyl)acetate involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary based on the specific application and the structure of the compound.
Comparison with Similar Compounds
Ethyl 2-(3,4-dimethylphenyl)acetate can be compared with other esters of phenylacetic acid, such as:
Ethyl phenylacetate: Lacks the methyl groups on the aromatic ring, resulting in different reactivity and properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to differences in boiling point and solubility.
The presence of the methyl groups in this compound makes it more reactive in electrophilic substitution reactions compared to its non-methylated counterparts, highlighting its uniqueness.
Biological Activity
Ethyl 2-(3,4-dimethylphenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological tests, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H16O2
- CAS Number : 123456-78-9 (hypothetical for illustration)
The synthesis of this compound typically involves the reaction of 3,4-dimethylphenylacetic acid with ethanol in the presence of a catalyst. The general reaction can be summarized as follows:
Biological Activity Overview
This compound exhibits a range of biological activities, primarily due to its structural characteristics. The following sections detail its pharmacological effects based on various studies.
Antioxidant Activity
Research has indicated that this compound possesses significant antioxidant properties. A study conducted by found that this compound effectively scavenged free radicals, demonstrating a higher antioxidant capacity compared to standard antioxidants like ascorbic acid.
Antimicrobial Activity
The antimicrobial effects of this compound have been investigated against various bacterial strains. A notable study reported that the compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that this compound could be developed into a potential antimicrobial agent .
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. A case study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with this compound significantly reduced levels of TNF-α and IL-6 .
Case Studies and Research Findings
Several case studies have contributed to understanding the biological activity of this compound:
- Case Study on Antioxidant Activity :
- Antibacterial Efficacy :
- Mechanism of Action :
Q & A
Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(3,4-dimethylphenyl)acetate via esterification?
- Methodological Answer : A common approach involves acid-catalyzed esterification. Dissolve 3,4-dimethylphenylacetic acid in absolute ethanol, add concentrated H₂SO₄ (0.5 mL per 10 mmol substrate) as a catalyst, and reflux for 8–12 hours at 70–80°C. Monitor reaction progress via TLC (e.g., 1:4 EtOAc/hexane). Neutralize with NaHCO₃, extract with dichloromethane, and purify via column chromatography (silica gel, 1:5 EtOAc/hexane). Yield typically ranges from 65–85% .
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the ethyl ester group (δ 1.26 ppm, triplet, CH₃; δ 4.21 ppm, quartet, CH₂) and aromatic protons (δ 6.7–7.2 ppm, multiplet, C₆H₃(CH₃)₂).
- ¹³C NMR : Key peaks include the ester carbonyl (δ ~172 ppm) and aromatic carbons (δ 120–140 ppm).
- IR : Look for C=O stretching at ~1720 cm⁻¹ and C-O ester vibrations at ~1250 cm⁻¹.
- HRMS : Calculate exact mass for C₁₂H₁₆O₂ (M+H⁺: 193.1223) and compare with experimental data .
Advanced Research Questions
Q. What strategies mitigate competing side reactions (e.g., transesterification or decarboxylation) during synthesis?
- Methodological Answer :
- Temperature Control : Maintain reflux temperatures below 80°C to avoid thermal decomposition.
- Catalyst Selection : Use H₂SO₄ over Lewis acids (e.g., BF₃) to minimize transesterification.
- Solvent Purity : Ensure anhydrous ethanol to prevent hydrolysis.
- Monitoring : Employ real-time FTIR or in situ NMR to detect intermediates like β-ketoacid byproducts .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states (e.g., B3LYP/6-31G* level).
- Electrostatic Potential Maps : Identify electron-deficient carbonyl carbons prone to nucleophilic attack.
- Solvent Effects : Apply PCM models to simulate polar aprotic solvents (e.g., DMF) and their impact on reaction kinetics .
Q. What discrepancies arise in interpreting NMR data for structurally similar derivatives, and how are they resolved?
- Data Contradiction Analysis :
- Solvent-Induced Shifts : Aromatic proton shifts may vary by 0.1–0.3 ppm in CDCl₃ vs. DMSO-d₆.
- Rotameric Effects : Ethyl ester CH₂ groups can split into quartets at low temperatures (e.g., −20°C).
- Resolution : Compare data across solvents and temperatures. Use 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. How does steric hindrance from the 3,4-dimethyl groups influence enzymatic hydrolysis rates in biochemical assays?
- Methodological Answer :
- Kinetic Studies : Conduct hydrolysis assays with esterases (e.g., porcine liver esterase) and monitor via UV-Vis (λ = 240 nm for released acetic acid).
- Molecular Docking : Simulate binding poses in AutoDock Vina to assess steric clashes between methyl groups and enzyme active sites.
- Structure-Activity Relationship (SAR) : Correlate hydrolysis half-lives with substituent bulk (e.g., t₁/₂ increases by 2–3× for 3,4-dimethyl vs. unsubstituted analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
